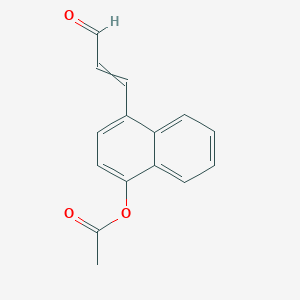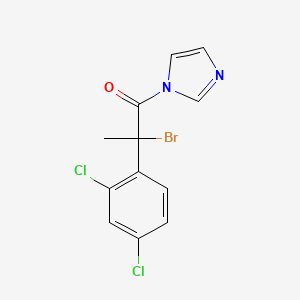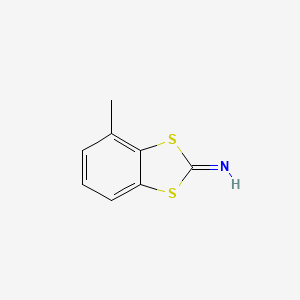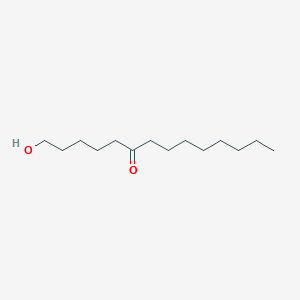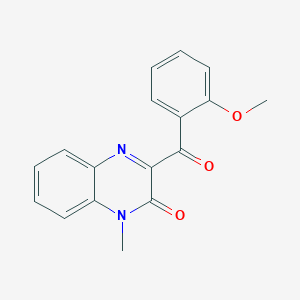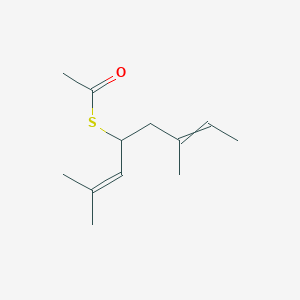
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate typically involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of S-(2,6-Dimethylocta-2,6-dien-4-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Linalyl acetate: A compound with similar structural features, commonly found in essential oils from bergamot and lavender.
S-(3,7-Dimethylocta-2,6-dien-4-yl) ethanethioate: Another closely related compound with slight variations in its structure.
Uniqueness: Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
89648-85-1 |
|---|---|
Molekularformel |
C12H20OS |
Molekulargewicht |
212.35 g/mol |
IUPAC-Name |
S-(2,6-dimethylocta-2,6-dien-4-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-6-10(4)8-12(7-9(2)3)14-11(5)13/h6-7,12H,8H2,1-5H3 |
InChI-Schlüssel |
ITRCFUMELMCRKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CC(C=C(C)C)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


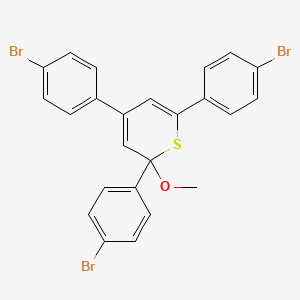
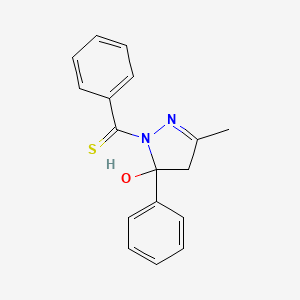
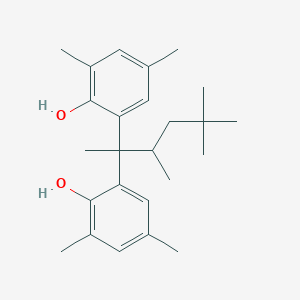

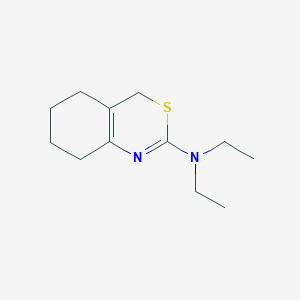
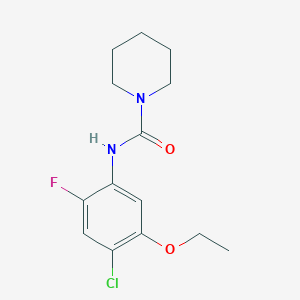
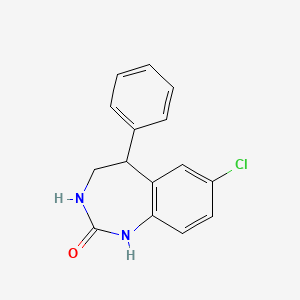
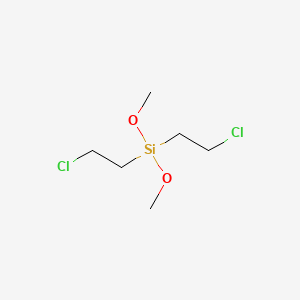
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
